molecular formula C18H27N3O3S B2418303 Azepan-1-yl(4-tosylpiperazin-1-yl)methanone CAS No. 825607-29-2

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone

Cat. No.: B2418303
CAS No.: 825607-29-2
M. Wt: 365.49
InChI Key: TWPZPXXEKNBNQT-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an azepane ring and a tosylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone typically involves the reaction of azepane with 4-tosylpiperazine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Azepan-1-yl(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce a biological response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl(4-tosylpiperazin-1-yl)methanone is unique due to the presence of both an azepane ring and a tosylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

azepan-1-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c1-16-6-8-17(9-7-16)25(23,24)21-14-12-20(13-15-21)18(22)19-10-4-2-3-5-11-19/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPZPXXEKNBNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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